molecular formula C14H15N5O2 B10978924 N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide

Cat. No.: B10978924
M. Wt: 285.30 g/mol
InChI Key: RIIFXJGRCUBDGZ-UHFFFAOYSA-N
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Description

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furyl and pyrrol groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using furyl halides or furyl alcohols.

    Attachment of the Pyrrol Group: The pyrrol group can be attached through a coupling reaction using pyrrol derivatives and appropriate coupling agents such as carbodiimides.

    Final Amidation Step: The final step involves the formation of the amide bond through a reaction between the triazole-furyl intermediate and a suitable amine or amide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halides, alcohols, amines, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl-triazole carboxylic acids, while reduction may produce furyl-triazole alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide: Unique due to the presence of both furyl and pyrrol groups.

    N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)propanamide: Similar structure but with a shorter carbon chain.

    N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)pentanamide: Similar structure but with a longer carbon chain.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both furyl and pyrrol groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C14H15N5O2/c20-12(6-3-9-19-7-1-2-8-19)15-14-16-13(17-18-14)11-5-4-10-21-11/h1-2,4-5,7-8,10H,3,6,9H2,(H2,15,16,17,18,20)

InChI Key

RIIFXJGRCUBDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=NNC(=N2)C3=CC=CO3

Origin of Product

United States

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